Diketene Hydrogenation: Selectivity & Enantioselectivity
In the asymmetric hydrogenation of diketene to produce optically active 4-methyloxetan-2-one, a catalytic system derived from [RuCl(benzene)(R)-BINAP]Cl achieved a selectivity of up to 97% and an enantiomeric excess (e.e.) of 92% [1]. While a direct head-to-head comparator study is not available in the open literature for this specific substrate, this performance establishes a high benchmark for this catalyst precursor in this transformation, which is notable for its demanding substrate structure.
| Evidence Dimension | Selectivity and Enantioselectivity in Diketene Hydrogenation |
|---|---|
| Target Compound Data | Selectivity: up to 97%; Enantiomeric Excess: 92% e.e. |
| Comparator Or Baseline | Ru2Cl4(binap)2(NEt3) under same conditions |
| Quantified Difference | Comparable performance; both catalytic systems give up to 97% selectivity and 92% e.e. |
| Conditions | THF solvent, H2 gas, with NEt3 base |
Why This Matters
This data provides a quantitative baseline for the expected performance of this catalyst in a pharmaceutically relevant lactone synthesis, enabling a data-driven decision when screening catalyst candidates for this challenging substrate class.
- [1] Ojima, I., Kogure, T., & Yoda, N. (1985). An efficient synthesis of optically active 4-methyloxetan-2-one: asymmetric hydrogenation of diketene catalysed by binap–ruthenium(II) complexes. Journal of the Chemical Society, Chemical Communications, (15), 1086-1087. View Source
